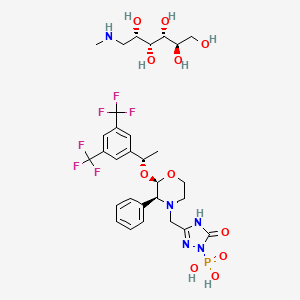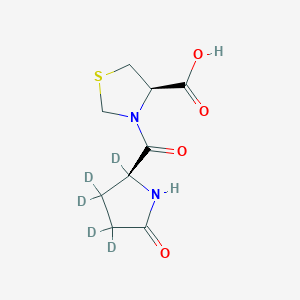
3,5-Diaminohexanoic acid--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diaminohexanoic acid–hydrogen chloride (1/1): is a chemical compound with the molecular formula C6H14N2O2·HCl. It is a derivative of hexanoic acid, where two amino groups are attached to the third and fifth carbon atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminohexanoic acid–hydrogen chloride (1/1) typically involves the following steps:
Starting Material: The synthesis begins with hexanoic acid.
Amination: The hexanoic acid undergoes amination at the third and fifth carbon positions to introduce the amino groups.
Hydrochloride Formation: The resulting 3,5-Diaminohexanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using crystallization or other separation techniques to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diaminohexanoic acid–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form hexanoic acid derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives of hexanoic acid.
Reduction Products: Hexanoic acid derivatives with different functional groups.
Substitution Products: Halogenated derivatives of 3,5-Diaminohexanoic acid.
Applications De Recherche Scientifique
Chemistry: 3,5-Diaminohexanoic acid–hydrogen chloride (1/1) is used as a building block in organic synthesis. It is utilized in the preparation of various complex molecules and polymers.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: The compound has potential applications in drug development. It is investigated for its role in designing new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, 3,5-Diaminohexanoic acid–hydrogen chloride (1/1) is used in the production of specialty chemicals and materials. It is also employed in the manufacture of certain types of coatings and adhesives.
Mécanisme D'action
Mechanism: The mechanism of action of 3,5-Diaminohexanoic acid–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and ionic interactions with various biomolecules.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Proteins: The compound can modify protein structures, affecting their function and stability.
Comparaison Avec Des Composés Similaires
3,5-Diaminopentanoic acid: Similar structure but with one less carbon atom.
3,5-Diaminoheptanoic acid: Similar structure but with one more carbon atom.
3,5-Diaminohexanoic acid: The parent compound without the hydrochloride salt.
Uniqueness: 3,5-Diaminohexanoic acid–hydrogen chloride (1/1) is unique due to its specific arrangement of amino groups and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
17132-18-2 |
|---|---|
Formule moléculaire |
C6H15ClN2O2 |
Poids moléculaire |
182.65 g/mol |
Nom IUPAC |
3,5-diaminohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-4(7)2-5(8)3-6(9)10;/h4-5H,2-3,7-8H2,1H3,(H,9,10);1H |
Clé InChI |
WOUUIQOAYIHYRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CC(=O)O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


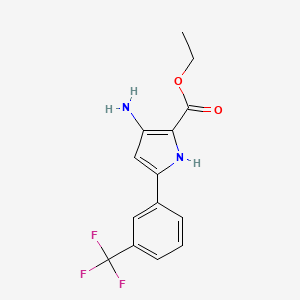
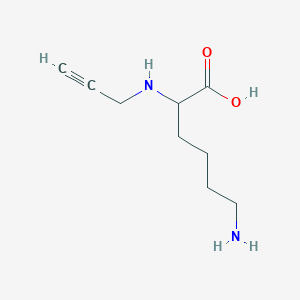
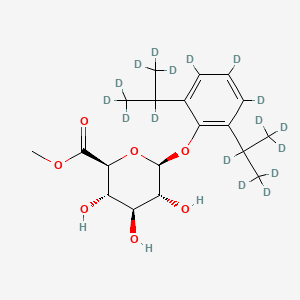
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
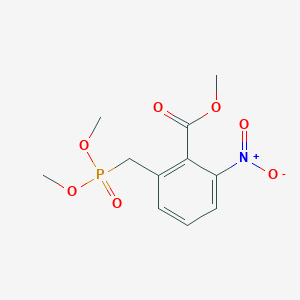


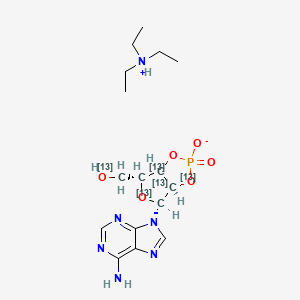
![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)


